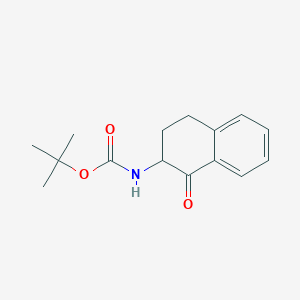

(1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing both aromatic and aliphatic components. According to standardized chemical databases, the compound possesses multiple acceptable systematic names that reflect its structural complexity.

The primary systematic name "this compound" directly describes the structural features of the molecule, incorporating the tetrahydronaphthalene core system with carbonyl functionality at position 1 and carbamate substitution at position 2. Alternative nomenclature includes "tert-butyl N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)carbamate," which emphasizes the carbamate functional group arrangement within the molecular framework.

The structural representation reveals a bicyclic naphthalene system that has been saturated in the 1,2,3,4-positions, creating a tetrahydronaphthalene framework. The ketone functionality is positioned at carbon-1, while the carbamate group extends from carbon-2. The tert-butyl group serves as the ester component of the carbamate functionality, providing steric bulk that influences the compound's chemical behavior and stability profile.

| Nomenclature Type | Chemical Name |

|---|---|

| Primary Systematic Name | This compound |

| Alternative IUPAC Name | tert-butyl N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)carbamate |

| Structural Description | Tetrahydronaphthalene-2-carbamate derivative with tert-butyl ester functionality |

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 75834-57-0, which serves as the unique identifier for this specific molecular structure within chemical databases and regulatory frameworks. This registration number distinguishes the compound from related structural analogs and ensures precise identification across scientific literature and commercial applications.

Multiple chemical suppliers and research institutions have documented this CAS number consistently, confirming its validity and widespread recognition within the chemical community. The compound has been assigned catalog numbers by various chemical suppliers, including specialized research chemical vendors who maintain standardized identification systems for synthetic organic compounds.

Alternative identification systems provide additional reference points for this compound. The MDL number MFCD11506036 represents another standardized identifier used in chemical information systems, particularly for database management and compound tracking purposes. This numbering system complements the CAS registry approach by providing an independent verification pathway for compound identification.

| Identifier Type | Number/Code | Source |

|---|---|---|

| CAS Registry Number | 75834-57-0 | Chemical Abstracts Service |

| MDL Number | MFCD11506036 | Molecular Design Limited |

| Catalog Numbers | Various (AR00GGV5, CS-0340131) | Commercial Suppliers |

| European Community Number | 809-642-3 | European Chemical Agency |

The European Community number 809-642-3 provides regulatory identification within European Union chemical registration systems, facilitating compliance with regional chemical safety and trade regulations. This identifier becomes particularly important for commercial transactions and regulatory reporting requirements within European markets.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C15H19NO3, indicating a composition of fifteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This elemental composition reflects the structural complexity of the molecule and provides the foundation for various chemical property calculations and theoretical modeling approaches.

Molecular weight calculations based on standard atomic masses yield a precise value of 261.32 grams per mole for this compound. This molecular weight places the compound within the range typical for medium-sized organic molecules used in pharmaceutical and materials science applications. The specific mass distribution among the constituent elements influences the compound's physical properties, including solubility characteristics, volatility, and intermolecular interactions.

Detailed atomic mass contributions demonstrate the predominant role of carbon atoms in determining the overall molecular weight. The carbon framework contributes approximately 180.15 atomic mass units, representing nearly 69% of the total molecular mass. Hydrogen atoms contribute 19.152 atomic mass units, while the heteroatoms (nitrogen and oxygen) collectively account for 61.999 atomic mass units, representing approximately 24% of the molecular weight.

| Element | Atomic Count | Atomic Mass (amu) | Total Contribution (amu) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 15 | 12.01 | 180.15 | 68.94% |

| Hydrogen | 19 | 1.008 | 19.152 | 7.33% |

| Nitrogen | 1 | 14.007 | 14.007 | 5.36% |

| Oxygen | 3 | 15.999 | 47.997 | 18.37% |

| Total | 38 | - | 261.306 | 100.00% |

The molecular formula analysis reveals important structural insights regarding the degree of unsaturation within the molecule. With a molecular formula of C15H19NO3, the compound exhibits a degree of unsaturation value of 7, calculated using the standard formula DBE = (2C + 2 + N - H)/2. This value accounts for the aromatic benzene ring (4 degrees), the ketone carbonyl group (1 degree), the carbamate carbonyl group (1 degree), and the additional ring formed by the tetrahydronaphthalene system (1 degree).

Properties

IUPAC Name |

tert-butyl N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-12-9-8-10-6-4-5-7-11(10)13(12)17/h4-7,12H,8-9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCDMMFVLRSWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75834-57-0 | |

| Record name | 75834-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Carbamoylation of Tetrahydronaphthalene Derivatives

This approach involves reacting a suitable tetrahydronaphthalene derivative bearing a reactive amino or hydroxyl group with a carbamoylating agent, typically in the presence of a base or catalyst, to form the carbamate ester.

- Starting Material: A tetrahydronaphthalene derivative with an amino group at the 2-position, such as 2-amino-1,2,3,4-tetrahydronaphthalene.

- Carbamoylating Agent: tert-Butyl chloroformate or triphosgene.

- Reaction Conditions:

- Solvent: Dichloromethane or tetrahydrofuran.

- Base: Diisopropylethylamine (DIPEA) or pyridine.

- Temperature: 0°C to room temperature.

- Time: 2–6 hours.

Tetrahydronaphthalene derivative + tert-Butyl chloroformate → this compound

- The reaction proceeds via nucleophilic attack of the amino group on the carbamoyl chloride, forming the carbamate linkage.

- The tert-butyl group acts as a protecting group for the carbamate.

Cyclization and Functionalization Approach

This involves cyclizing a suitable precursor to form the tetrahydronaphthalene core, followed by carbamoylation.

- Step 1: Construct a tetrahydronaphthalene scaffold via intramolecular cyclization of a suitable precursor, such as a 1,2-dihydronaphthalene derivative bearing functional groups conducive to cyclization.

- Step 2: Functionalize the 2-position with an amino group through reduction or substitution.

- Step 3: React the amino group with tert-butyl chloroformate under basic conditions to form the carbamate.

- Cyclization often occurs under acidic or thermal conditions.

- Carbamoylation under similar conditions as above, with solvents like dichloromethane, at 0°C to room temperature.

- Patents describe such multi-step syntheses for tetrahydronaphthalene derivatives, emphasizing regioselectivity and stereoselectivity (see patent WO2007116922A1).

Direct Functionalization of Tetrahydronaphthalene Derivatives

Direct functionalization involves activating the 2-position of the tetrahydronaphthalene core, followed by carbamoylation.

- Step 1: Activation of the 2-position via halogenation (e.g., bromination or chlorination) using N-bromosuccinimide or N-chlorosuccinimide.

- Step 2: Nucleophilic substitution with ammonia or amines to introduce an amino group.

- Step 3: Carbamoylation with tert-butyl chloroformate or equivalents.

- Halogenation: Room temperature, inert atmosphere.

- Nucleophilic substitution: Elevated temperatures, polar solvents.

- Carbamoylation: As previously described.

- Such methods are detailed in chemical patents and literature focusing on heterocyclic carbamate synthesis.

Catalytic and Transition Metal-Mediated Methods

Transition metal catalysis, such as palladium-catalyzed carbonylation, can facilitate the formation of carbamate derivatives from amines and carbonyl sources.

- React an amino-tetrahydronaphthalene derivative with carbon monoxide or carbonylating agents in the presence of palladium catalysts.

- Use of suitable solvents such as dimethylformamide or tetrahydrofuran.

- Reaction temperature: -78°C to 100°C depending on catalyst and substrate.

- Such methods are described in advanced synthetic protocols for heterocyclic carbamates, emphasizing mild conditions and high yields.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Key Conditions | Advantages | References |

|---|---|---|---|---|---|

| Carbamoylation of amino derivatives | 2-Amino-1,2,3,4-tetrahydronaphthalene | tert-Butyl chloroformate, DIPEA | 0°C to RT, dichloromethane | Straightforward, high selectivity | Patent WO2007116922A1 |

| Cyclization followed by carbamoylation | Halogenated precursors | Cyclization reagents, carbamoyl chloride | Thermal, inert atmosphere | Structural control | Patent WO2007116922A1 |

| Direct halogenation and substitution | Tetrahydronaphthalene derivatives | NBS, NCS, ammonia | Room temp, elevated | Versatile | Literature on heterocyclic synthesis |

| Transition metal catalysis | Amino derivatives | Pd catalysts, CO | -78°C to 100°C | Mild, high yield | Advanced synthetic protocols |

Notes on Optimization and Research Findings

- Reaction Selectivity: The choice of protecting groups and reaction conditions significantly influences regioselectivity and stereochemistry.

- Yield Optimization: Use of anhydrous conditions and inert atmospheres enhances yields.

- Catalyst Use: Transition metal catalysis offers milder conditions and improved selectivity, especially for complex derivatives.

- Solvent Choice: Polar aprotic solvents such as dimethylformamide or tetrahydrofuran are preferred for carbamoylation reactions.

Chemical Reactions Analysis

Types of Reactions

(1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized naphthalene derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Its structure suggests it may act as a precursor or intermediate in the synthesis of biologically active molecules.

- Anticancer Activity : Preliminary studies indicate that derivatives of carbamic acid esters can exhibit cytotoxic effects against various cancer cell lines. The tetrahydronaphthalene moiety may enhance the selectivity and potency of these compounds in targeting cancer cells .

- Neuroprotective Effects : Research has suggested that similar carbamate derivatives have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier makes this compound a candidate for further investigation in neuropharmacology .

Agricultural Chemistry

The compound's structural characteristics make it a candidate for development as a pesticide or herbicide. Carbamate compounds are known for their efficacy in pest control due to their ability to inhibit acetylcholinesterase, an essential enzyme in insect nervous systems.

- Case Study : A study demonstrated that carbamate-based pesticides showed significant effectiveness against specific agricultural pests while exhibiting lower toxicity to non-target organisms compared to traditional organophosphates .

Material Science

In material science, (1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester can be utilized as a building block for the synthesis of polymers or copolymers.

- Polymer Synthesis : The compound can be polymerized to form polyurethanes with enhanced mechanical properties and thermal stability. This application is particularly relevant in the production of coatings and adhesives .

Mechanism of Action

The mechanism of action of (1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The naphthalene ring system can interact with various enzymes and receptors, modulating their activity. The carbamic acid ester group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

- The tetralone core in the target compound provides a rigid, planar aromatic system, which may enhance binding affinity in drug-receptor interactions compared to aliphatic analogs like the ethyl-benzylamine derivative .

- The thiophene-containing analog () introduces sulfur, which can alter electronic properties and metabolic stability .

Physicochemical Properties

- Polarity: The cyanopyridine analog () and ethyl-benzylamine derivative () are more polar than the target compound due to nitrile and amine functionalities, respectively.

- Molecular Weight : The thiophene derivative () has the highest molecular weight (343.44 g/mol), which may impact bioavailability compared to the lighter target compound (261.32 g/mol).

- Stability : The tert-butyl carbamate group in all compounds confers hydrolytic stability under basic conditions, a critical feature for storage and handling .

Biological Activity

(1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester, with the CAS Number 75834-57-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to explore its biological activity, including anticancer properties and interactions with biological targets.

- IUPAC Name : tert-butyl 1-oxo-1,2,3,4-tetrahydro-2-naphthalenylcarbamate

- Molecular Formula : C15H19NO3

- Molecular Weight : 273.32 g/mol

- Physical Form : Grey solid with a purity of 96% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Recent research indicates that this compound may exhibit anticancer properties. A study demonstrated that derivatives of carbamate compounds could induce apoptosis in cancer cell lines. Specifically, compounds similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin in FaDu hypopharyngeal tumor cells .

The anticancer effects are believed to be mediated through:

- Inhibition of Key Enzymes : The compound may interact with enzymes involved in cancer progression.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Activity Implication |

|---|---|

| Tetrahydronaphthalene moiety | Enhances hydrophobic interactions with target proteins |

| Carbamate group | Potentially increases binding affinity to biological targets |

| Tert-butyl ester | May improve solubility and bioavailability |

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds:

-

In Vitro Studies :

- Compounds structurally similar to this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines at concentrations around 10 μM.

- The mechanism involved modulation of ATPase activity linked to P-glycoprotein (P-gp), suggesting potential use as a P-gp inhibitor which can enhance the efficacy of other chemotherapeutics .

- In Vivo Studies :

Q & A

Q. Q1. What are the recommended synthetic routes for preparing (1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via a multi-step sequence involving:

Core Structure Formation : Condensation of tetralone derivatives with tert-butoxycarbonyl (Boc) protecting groups. For example, reacting 1-oxo-1,2,3,4-tetrahydronaphthalen-2-amine with Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine or DMAP under anhydrous conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from dichloromethane/hexane) to isolate the product.

Optimization : Reaction yields (typically 60–80%) depend on temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:Boc-anhydride), and exclusion of moisture .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Key analytical methods include:

- NMR Spectroscopy :

- H NMR : Peaks for tert-butyl protons (δ ~1.4 ppm, singlet), naphthalene protons (δ 6.8–8.0 ppm), and carbamate NH (δ ~5.5 ppm, broad if not deuterated).

- C NMR : Boc carbonyl (δ ~155 ppm), naphthalene carbons (δ 120–140 ppm), and tert-butyl carbons (δ ~28 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H] or [M+Na]) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and carbamate (N–H, ~3300 cm) .

Advanced Research Questions

Q. Q3. What strategies are effective for resolving enantiomers of this compound, and how can stereochemical outcomes be validated?

Answer: Asymmetric synthesis or chiral resolution is critical for enantiopure derivatives:

- Chiral Auxiliaries : Use of (R)- or (S)-Boc-protected intermediates in asymmetric Mannich reactions, leveraging catalysts like proline-derived organocatalysts or metal-ligand complexes .

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers.

- X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction data .

- Circular Dichroism (CD) : Correlate CD spectra with known configurations of analogous compounds .

Q. Q4. How does this compound function as a building block in peptide-mimetic drug discovery, and what are its limitations?

Answer: The compound’s rigid naphthalene scaffold and Boc-protected amine make it valuable for:

- Peptide Backbone Modifications : Mimics β-turn or α-helix structures in protease inhibitors or GPCR ligands.

- Limitations :

- Poor aqueous solubility due to the hydrophobic naphthalene core.

- Potential steric hindrance from the tert-butyl group in enzyme-binding pockets.

- Requires deprotection (e.g., TFA) for further functionalization, which may degrade acid-sensitive moieties .

Q. Q5. How should researchers address contradictory data in synthetic yields or spectroscopic results for this compound?

Answer: Contradictions often arise from:

- Reagent Purity : Impure Boc-anhydride or residual solvents (e.g., THF) can skew yields. Use freshly distilled reagents and anhydrous conditions .

- Stereochemical Variants : Undetected racemization during synthesis may alter NMR/MS data. Validate with chiral analysis .

- Analytical Artifacts : Baseline noise in NMR (e.g., from paramagnetic impurities) or ion suppression in MS. Repurify samples and cross-validate with multiple techniques .

Q. Q6. What are the safety and handling protocols for this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.